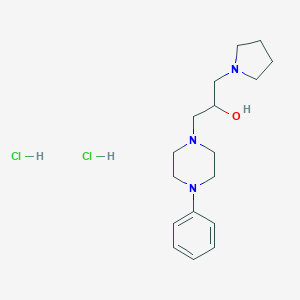
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PEPAP, and it is a psychoactive agent that has been found to have several biochemical and physiological effects. In
科学研究应用
PEPAP has been found to have potential therapeutic applications in the treatment of several neurological disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in drug addiction therapy. Additionally, PEPAP has been found to have a potential role in cancer treatment due to its ability to induce apoptosis in cancer cells.
作用机制
PEPAP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. The compound also has an affinity for dopamine D2 receptors. These actions are believed to be responsible for the compound's psychoactive effects and potential therapeutic applications.
生化和生理效应
PEPAP has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
PEPAP has several advantages for lab experiments, including its relatively low toxicity and high potency. However, the compound's psychoactive effects may make it difficult to use in certain types of experiments, and its limited availability may also pose a challenge.
未来方向
There are several future directions for research on PEPAP. One area of interest is the compound's potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs may lead to the discovery of even more potent and effective compounds.
合成方法
PEPAP is synthesized using a multi-step process that involves the reaction of piperazine with 1-phenyl-2-chloroethane. The reaction product is then treated with pyrrolidine to yield the desired compound. The final step involves the formation of dihydrochloride salt by reacting PEPAP with hydrochloric acid.
属性
CAS 编号 |
198767-56-5 |
|---|---|
产品名称 |
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride |
分子式 |
C17H29Cl2N3O |
分子量 |
362.3 g/mol |
IUPAC 名称 |
1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H |
InChI 键 |
ZBQWBGPJDXJYJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
规范 SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
同义词 |
1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





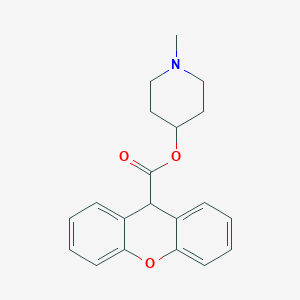

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
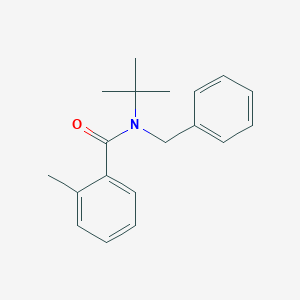
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
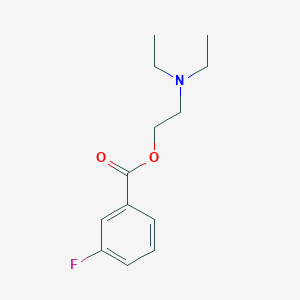
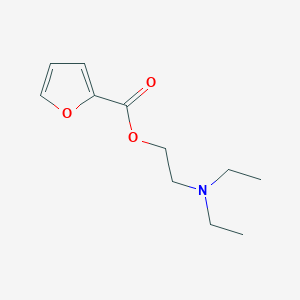
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
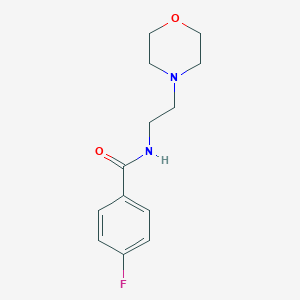
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)